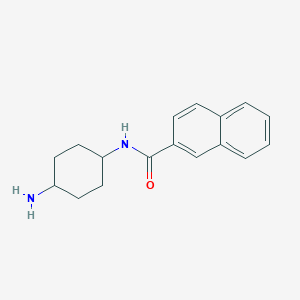![molecular formula C12H16N4 B7557251 N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7557251.png)
N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine, commonly known as MPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPE is a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin. In
Mécanisme D'action
N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine is an enzyme that is responsible for the breakdown of dopamine and serotonin in the brain. By inhibiting N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine, MPPE increases the levels of dopamine and serotonin, which can improve mood, cognition, and behavior. MPPE is a selective inhibitor of N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine, which means that it does not affect the activity of MAO-A, another enzyme that is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
MPPE has been shown to increase the levels of dopamine and serotonin in the brain, which can have a variety of biochemical and physiological effects. Increased levels of dopamine and serotonin can improve mood, cognition, and behavior. MPPE has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
MPPE has several advantages for use in lab experiments. It is readily available in large quantities, and its synthesis method has been optimized for high purity. MPPE is also a selective inhibitor of N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine, which makes it a valuable tool for studying the role of dopamine and serotonin in neurological and psychiatric disorders. However, there are some limitations to the use of MPPE in lab experiments. It has a short half-life, which means that its effects are transient. MPPE can also be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of MPPE. One potential application is in the treatment of Parkinson's disease. MPPE has been shown to improve motor function in animal models of Parkinson's disease, and further research is needed to determine its potential as a therapeutic agent. MPPE may also have applications in the treatment of depression, anxiety, and addiction. Additionally, the antioxidant properties of MPPE make it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease. Further research is needed to determine the full potential of MPPE in these areas.
Méthodes De Synthèse
The synthesis of MPPE involves the reaction of 2-(pyridin-2-yl)ethanamine with 2-methyl-3-pyrazolyl boronic acid in the presence of a palladium catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis method has been optimized to produce MPPE in large quantities, making it readily available for scientific research.
Applications De Recherche Scientifique
MPPE has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. The selective inhibition of N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine by MPPE has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in mood regulation, cognition, and behavior. MPPE has been investigated for its potential use in the treatment of Parkinson's disease, depression, anxiety, and addiction.
Propriétés
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-16-12(6-9-15-16)10-13-8-5-11-4-2-3-7-14-11/h2-4,6-7,9,13H,5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUYYAYDWWVDQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylpyrazol-3-yl)methyl]-2-pyridin-2-ylethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1r,4r)-4-methyl-N-[(1H-pyrazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B7557176.png)



![2,4-difluoro-N-[4-(methylamino)cyclohexyl]benzamide](/img/structure/B7557206.png)


![N-[(4-fluorophenyl)methyl]-2-methyl-5-methylsulfonylaniline](/img/structure/B7557222.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-fluoro-2-nitroaniline](/img/structure/B7557243.png)
![4-[2-[(2,5-Dimethylthiophene-3-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7557244.png)

![N-[(2-methylpyrazol-3-yl)methyl]-1-pyridin-3-ylethanamine](/img/structure/B7557264.png)